Dichloromethylbenzene

説明

Contextualizing Dichloromethylbenzene within Halogenated Aromatic Compounds

This compound belongs to the broad category of halogenated aromatic hydrocarbons. These compounds are characterized by a benzene (B151609) ring to which one or more halogen atoms are attached. Specifically, this compound isomers feature a benzene ring substituted with at least one chlorine atom and a dichloromethyl group (-CHCl₂). Their structure imparts a unique combination of aromatic stability and the reactivity of halogenated functionalities. solubilityofthings.com

The synthesis of these compounds often builds upon established methods for preparing chlorinated derivatives of toluene (B28343). The process can involve the direct chlorination of a methylated aromatic compound, where hydrogen atoms on the methyl group are replaced by chlorine atoms. libretexts.org This reaction can be controlled to produce (chloromethyl)benzene, (dichloromethyl)benzene, and (trichloromethyl)benzene sequentially. libretexts.org The chlorination can occur either on the side chain (the methyl group) under UV light or on the aromatic ring in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride. libretexts.orggoogle.com This dual reactivity allows for the synthesis of a wide array of specifically substituted halogenated aromatic compounds.

Significance in Organic Chemistry Research and Synthesis

The significance of this compound in organic chemistry is rooted in its versatility as a synthetic intermediate. solubilityofthings.com The dichloromethyl group is a key functional group that can be hydrolyzed to form the corresponding aldehyde, providing access to a different class of reactive intermediates. For instance, benzal chloride (C₆H₅CHCl₂), also known as (dichloromethyl)benzene, is a precursor to benzaldehyde (B42025). wikipedia.org This transformation is a critical step in the synthesis of various fine chemicals. wikipedia.org

Furthermore, the presence of both ring and side-chain chlorination offers multiple reaction sites. The chlorine atoms on the dichloromethyl group can undergo nucleophilic substitution reactions, while any chlorine substituent on the aromatic ring can participate in various coupling and substitution processes. This dual reactivity makes this compound derivatives valuable for constructing complex molecules. Research has demonstrated their utility as building blocks for pharmaceuticals, such as the antifungal agent clotrimazole (B1669251) and the anti-stroke medication ticlopidine, as well as for agrochemicals and specialty chemicals. Beyond direct application, these compounds serve as model systems for investigating the reactivity patterns of polychlorinated aromatics and for developing novel synthetic methodologies.

Overview of Current Research Landscape and Emerging Areas

The current research landscape for this compound and its derivatives is diverse. A significant area of investigation involves the development of new synthetic strategies. For example, researchers have explored efficient methods for synthesizing complex derivatives like 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene as a precursor for other functionalized molecules. researchgate.net Studies also focus on using this compound derivatives in novel reactions, such as the TDAE (tetrakis(dimethylamino)ethylene) strategy for the synthesis of 2,3-diaryl N-tosylaziridines, which are of interest for their potential bioactivity. mdpi.com

Emerging applications are being explored in material science. The unique chemical properties of compounds like 1,4-bis(dichloromethyl)benzene (B1346832) have sparked interest in their potential use for creating new materials. smolecule.com Research is underway to use these compounds as precursors for conductive polymers, which have applications in organic electronics, and for the functionalization of surfaces to improve material properties. smolecule.comresearchgate.net Additionally, new chalcone (B49325) derivatives incorporating a dichlorobenzenesulfonamide moiety have been synthesized and are being investigated for their potential anticancer properties. mdpi.com The study of how these compounds interact with biological systems and their environmental fate also continues to be an active area of research. smolecule.comscielo.br

Interactive Data Tables

Table 1: Physicochemical Properties of Selected this compound Isomers and Derivatives

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Benzal chloride | (Dichloromethyl)benzene | 98-87-3 | C₇H₆Cl₂ | 161.03 | 205 |

| o-Chlorobenzal chloride | 1-Chloro-2-(dichloromethyl)benzene (B1361784) | 88-66-4 | C₇H₅Cl₃ | 195.47 | 227–229 |

| 2,4-Dichlorobenzal chloride | 2,4-Dichloro-1-(dichloromethyl)benzene (B85721) | 134-25-8 | C₇H₄Cl₄ | 229.92 | N/A |

| p-Xylylene dichloride | 1,4-Bis(dichloromethyl)benzene | 7398-82-5 | C₈H₆Cl₄ | 243.95 | N/A |

| Pentachlorobenzalchloride | 1,2,3,4,5-Pentachloro-6-(dichloromethyl)benzene | 2136-95-0 | C₇HCl₇ | 333.25 | N/A |

Data sourced from multiple references. wikipedia.orgsmolecule.comchemsrc.comcymitquimica.com

Table 2: Research Applications of this compound

| Application Area | Specific Use | Compound Example | Research Focus |

| Pharmaceutical Synthesis | Intermediate for antifungal agents | 1-Chloro-2-(dichloromethyl)benzene | Synthesis of Clotrimazole |

| Pharmaceutical Synthesis | Precursor for anti-stroke medication | 1-Chloro-2-(dichloromethyl)benzene | Synthesis of Ticlopidine |

| Fine Chemical Synthesis | Precursor to aldehydes | (Dichloromethyl)benzene | Hydrolysis to Benzaldehyde |

| Agrochemical Synthesis | Intermediate for agricultural chemicals | Tetrachloro-1,2-bis(dichloromethyl)benzene | Conversion to Tetrachlorophthalide |

| Methodology Development | Model system for reactivity studies | 1-Chloro-2-(dichloromethyl)benzene | Investigating selective halogenation/dehalogenation |

| Bioactive Compound Synthesis | Synthesis of heterocyclic compounds | Nitro(dichloromethyl)benzene derivatives | Synthesis of N-tosylaziridines |

| Material Science | Precursor for conductive polymers | 1,4-Bis(dichloromethyl)benzene | Development of novel electronic materials |

Information compiled from various research findings. google.commdpi.comsmolecule.com

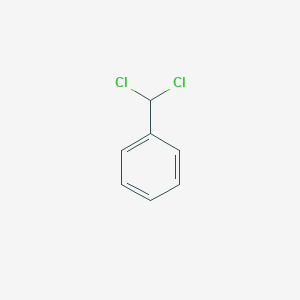

Structure

2D Structure

3D Structure

特性

IUPAC Name |

dichloromethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHQGWAXKLQREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2, Array | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025014 | |

| Record name | Benzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzylidene chloride appears as a colorless oily liquid with a faint aromatic odor. Insoluble in water and denser than water. Strongly irritates skin and eyes. Used to manufacture dyes., Liquid, Very refractive liquid; fumes in air; pungent odor; [Merck Index] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, dichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzal chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

401 °F at 760 mmHg (EPA, 1998), 205 °C | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

198 °F (NTP, 1992), 93 °C, 93 °C c.c. | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzal chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), INSOL IN WATER, SOL IN DILUTE ALKALI, > 10% in ethanol, > 10% in ether, Soluble in most org solvents., Solubility in water: none | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.26 (EPA, 1998) - Denser than water; will sink, 1.26, Relative density (water = 1): 1.26 | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.6 (technical grade) (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 95.72 °F (EPA, 1998), 0.47 [mmHg], 1 MM HG AT 35.4 °C, Vapor pressure, kPa at 35.4 °C: 0.13 | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzal chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Benzyl chloride, benzaldehyde, benzoic acid, and benzotrichloride are impurities. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OILY LIQUID | |

CAS No. |

98-87-3, 29797-40-8 | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzal chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzal chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029797408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzal chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, dichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzal chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α,α-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZAL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222447TR16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

2.48 °F (EPA, 1998), -16.4 °C, -17 °C | |

| Record name | BENZYLIDENE CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2606 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZAL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5322 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZAL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0101 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies for Dichloromethylbenzene and Its Derivatives

Radical Chlorination Approaches for Methyl Group Functionalization

The functionalization of the methyl group of toluene (B28343) via radical chlorination is a classic example of a free-radical substitution reaction. libretexts.org This process involves the replacement of hydrogen atoms on the methyl group with chlorine atoms. The reaction is typically initiated by ultraviolet (UV) light or heat, which provides the necessary energy to generate highly reactive chlorine radicals. vaia.commasterorganicchemistry.com

Elucidation of Radical Reaction Mechanisms

The radical chlorination of toluene proceeds through a chain reaction mechanism, which is characterized by three distinct phases: initiation, propagation, and termination. vaia.comaakash.ac.in

The initiation phase is the first step in the radical chain reaction. It involves the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This bond breaking requires an input of energy, which is typically supplied by UV light or heat. masterorganicchemistry.com The relatively weak Cl-Cl bond makes it susceptible to cleavage under these conditions. aakash.ac.in

Initiation Step: Cl₂ + energy (UV light or heat) → 2Cl•

The generation of these chlorine radicals is the critical event that starts the chain reaction. chemguide.co.uk

Once chlorine radicals are formed, the propagation phase begins. This phase consists of a series of self-sustaining reactions where a radical reacts with a molecule to form a new radical, which then continues the chain. chemguide.co.uk

In the first propagation step, a chlorine radical abstracts a hydrogen atom from the methyl group of toluene. This abstraction is favored at the benzylic position due to the resonance stabilization of the resulting benzyl (B1604629) radical. vaia.com The stability of the benzyl radical is a key factor driving the reaction towards side-chain chlorination rather than substitution on the aromatic ring. vaia.comjove.com

Propagation Step 1: C₆H₅CH₃ + Cl• → C₆H₅CH₂• + HCl

The newly formed benzyl radical is highly reactive and proceeds to react with another molecule of chlorine in the second propagation step. This step regenerates a chlorine radical, which can then participate in another cycle of the propagation phase, thus continuing the chain reaction. vaia.comstackexchange.com

Propagation Step 2: C₆H₅CH₂• + Cl₂ → C₆H₅CH₂Cl + Cl•

This sequence of reactions leads to the formation of (chloromethyl)benzene, also known as benzyl chloride. However, the reaction does not necessarily stop at monosubstitution. libretexts.org The benzyl chloride formed can undergo further chlorination to yield dichloromethylbenzene and subsequently trichloromethylbenzene. libretexts.orgchemguide.co.uk The formation of this compound occurs through a similar propagation sequence:

Further Propagation:

C₆H₅CH₂Cl + Cl• → C₆H₅CHCl• + HCl

C₆H₅CHCl• + Cl₂ → C₆H₅CHCl₂ + Cl•

The chain reaction does not continue indefinitely. The termination phase occurs when two radicals combine to form a stable, non-radical product. vaia.comchemguide.co.uk These reactions remove radicals from the system, thereby slowing down and eventually stopping the chain reaction. cecri.res.in

Possible Termination Steps:

2Cl• → Cl₂

C₆H₅CH₂• + Cl• → C₆H₅CH₂Cl

2C₆H₅CH₂• → C₆H₅CH₂CH₂C₆H₅

Propagation Chain Reactions and Product Formation

Optimization of Reaction Conditions for Dichlorination Selectivity

Achieving high selectivity for this compound over mono- and trichlorinated products is a key challenge in the industrial synthesis. The product distribution is highly dependent on the reaction conditions. wikipedia.org

Several factors can be optimized to favor the formation of this compound:

Molar Ratio of Reactants: The ratio of chlorine to toluene is a critical parameter. Using a higher molar ratio of chlorine will favor the formation of more highly chlorinated products. To selectively produce this compound, a carefully controlled stoichiometry is required. Industrial processes often limit the conversion of toluene to achieve higher selectivity for the desired product and then recycle the unreacted toluene and monochlorinated product. wustl.edu

Temperature: The reaction temperature affects the rate of reaction and the selectivity. Higher temperatures can lead to increased rates of reaction but may also promote undesired side reactions or further chlorination. For example, in the preparation of 1-chloro-2-(dichloromethyl)benzene (B1361784) from o-chlorotoluene, the temperature is gradually raised from 130°C to 160-170°C. prepchem.com

Initiator/Light Intensity: In photochemical reactions, the intensity of the UV light affects the concentration of chlorine radicals. A higher light intensity leads to a higher concentration of radicals, which can increase the reaction rate but may also lead to a less selective reaction.

Catalyst: While radical chlorination is typically non-catalyzed, certain substances can influence the reaction. For example, phosphorus trichloride (B1173362) (PCl₃) is sometimes used as a catalyst. echemi.comprepchem.com It is crucial to avoid iron, as it catalyzes electrophilic substitution on the aromatic ring. prepchem.com

Solvent: The choice of solvent can also play a role. Chlorinated solvents like dichloromethane, chloroform (B151607), and carbon tetrachloride have been shown to favor side-chain chlorination. rsc.orgresearchgate.net

A study on the preparation of 2,4-dichloro-1-(dichloromethyl)benzene (B85721) from 2,4-dichlorotoluene (B165549) reported a product distribution of 85.18% of the desired dichlorinated product, with 0.62% of the monochlorinated and 13.8% of the trichlorinated products, highlighting the ability to optimize for the dichloro derivative. echemi.com

The following table summarizes the effect of reaction conditions on the chlorination of toluene:

| Parameter | Effect on Dichlorination Selectivity |

| Chlorine to Toluene Ratio | Increasing the ratio generally favors higher chlorinated products. Precise control is needed. |

| Temperature | Higher temperatures increase reaction rate but can decrease selectivity. Optimal range is crucial. |

| Light Intensity | Higher intensity increases the rate but may reduce selectivity. |

| Catalyst | Lewis acids (e.g., FeCl₃) promote ring chlorination and must be avoided for side-chain selectivity. |

| Solvent | Chlorinated solvents can favor side-chain chlorination. |

Targeted Functional Group Transformations to this compound Moieties

The creation of the dichloromethyl group on a benzene (B151609) ring can be achieved through several distinct synthetic pathways, starting from various functionalized precursors. These methods involve direct transformation of aldehydes, chlorination of methyl groups, or conversion from ketone derivatives.

Chlorination Reactions of Benzaldehyde (B42025) Derivatives

A primary method for synthesizing this compound moieties involves the direct chlorination of benzaldehyde derivatives. This transformation typically utilizes thionyl chloride (SOCl₂) as the chlorinating agent. The reaction converts the aldehyde functional group into a geminal dichloride.

One common procedure involves dissolving the benzaldehyde derivative in thionyl chloride, often with the addition of a catalytic amount of dimethylformamide (DMF). mdpi.com The reaction mixture is then heated, for instance, to 80 °C for a couple of hours, to drive the conversion. mdpi.com Following the reaction, the excess thionyl chloride is removed, typically under vacuum, and the desired this compound product is isolated and purified. mdpi.com

An alternative set of conditions involves the slow addition of the benzaldehyde derivative (e.g., 2-chlorobenzaldehyde) to a mixture of thionyl chloride and catalytic DMF at a low temperature, such as 0 °C. The mixture is then stirred at room temperature for an extended period, for example, 24 hours, to ensure complete reaction. Purification is often achieved through vacuum distillation.

Table 1: Synthesis of this compound Derivatives from Benzaldehydes

| Precursor | Reagents | Conditions | Duration | Reference |

| Benzaldehyde derivative | Thionyl chloride (SOCl₂), Dimethylformamide (DMF) | 80 °C | 2 hours | mdpi.com |

| 2-Chlorobenzaldehyde (B119727) | Thionyl chloride (SOCl₂), Dimethylformamide (DMF) | 0 °C to Room Temperature | 24 hours |

Reductive Chlorination Sequences for Benzyl Substituents

The conversion of benzyl substituents, specifically methyl groups on a benzene ring, into dichloromethyl groups is a fundamental industrial and laboratory process. This is typically achieved through free-radical side-chain chlorination rather than a "reductive chlorination" sequence. The process involves the sequential substitution of hydrogen atoms on the methyl group with chlorine atoms.

This reaction is commonly initiated by ultraviolet (UV) light or other radical initiators. For instance, the direct chlorination of 2-chlorotoluene (B165313) can be performed to produce 1-chloro-2-(dichloromethyl)benzene. prepchem.com In a typical setup, chlorine gas is passed through heated o-chlorotoluene (e.g., 130°C, rising to 160-170°C) in the presence of an initiator like phosphorus trichloride and under bright sunlight or a mercury lamp. prepchem.com It is crucial to use an iron-free starting material, as iron can catalyze the competing chlorination of the benzene ring. prepchem.com The progress of the reaction is monitored by the weight gain of the reaction mixture until the desired degree of chlorination is achieved. prepchem.com Precise control of reaction conditions is essential to maximize the yield of the dichlorinated product while minimizing the formation of the monochlorinated (benzyl chloride) and trichlorinated (benzotrichloride) byproducts. mdpi.com

Conversion from Benzophenone (B1666685) Precursors

This compound derivatives can also be synthesized from benzophenone precursors. A patented method details the conversion of o-chlorobenzophenone into 1-chloro-2-(dichloromethyl)benzene using phosphorus pentachloride (PCl₅) as the chlorinating agent.

The procedure involves dissolving o-chlorobenzophenone in a solvent like dichloroethane at a moderately elevated temperature (55–65 °C). Solid phosphorus pentachloride is then added slowly. Subsequently, the mixture is heated to reflux (approximately 87 °C) and maintained for about 12 hours to complete the conversion of the ketone group to the dichloromethylene group. The workup process involves cooling the mixture and then carefully hydrolyzing it in an ice/water mixture to quench excess reagents and isolate the product.

Advanced Synthetic Strategies and Catalyst Systems in this compound Synthesis

Modern synthetic chemistry employs sophisticated catalytic systems to improve the efficiency, selectivity, and environmental footprint of this compound synthesis. These include the strategic use of Lewis acids and the application of novel media like ionic liquids.

Role of Lewis Acid Catalysis in Chlorination Reactions

Lewis acid catalysts, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and antimony chloride, play a pivotal role in the synthesis of chlorinated toluenes, which are key precursors to dichloromethylbenzenes. google.com These catalysts are primarily used to promote electrophilic aromatic substitution, directing chlorine atoms onto the benzene ring (nuclear chlorination). google.comresearchgate.net For example, the chlorination of toluene in the presence of a Lewis acid yields a mixture of o-chlorotoluene and p-chlorotoluene. google.com

The selectivity of this nuclear chlorination can be significantly enhanced by using a co-catalyst system. For instance, combining a Lewis acid with phenoxthine derivatives can selectively increase the yield of the commercially important p-chlorotoluene isomer. google.comosti.gov Similarly, thianthrene (B1682798) compounds have been used as co-catalysts with Lewis acids to improve the para-directing effect. google.com The reaction temperature is also a critical parameter; lower temperatures (e.g., 0°C to 40°C) often favor higher selectivity for the para-isomer. google.com

While Lewis acids are essential for creating the chlorinated toluene feedstock, they are generally avoided during the subsequent side-chain chlorination to form the dichloromethyl group, as they tend to promote further, unwanted ring chlorination. prepchem.com

Application of Ionic Liquid Catalysis for Enhanced Selectivity

Ionic liquids (ILs) have emerged as promising catalysts and solvents for chlorination reactions, offering potential for enhanced selectivity and catalyst recyclability. researchgate.net In the chlorination of toluene, the composition of the ionic liquid, particularly its Lewis acidity, can be tuned to direct the reaction towards either nuclear or side-chain chlorination.

Research has shown that ionic liquids with high Lewis acid strength, such as those based on aluminum chloride (e.g., [BMIM]Cl–2AlCl₃), exhibit high catalytic activity for the selective chlorination of the aromatic ring to produce chlorotoluenes. researchgate.net Conversely, when ionic liquids with weaker Lewis acid strength, like those containing zinc chloride (e.g., [BMIM]Cl-2ZnCl₂), are used, the formation of side-chain chlorinated products like benzyl chloride increases, indicating a shift towards a radical pathway. researchgate.net

Table 2: Catalytic Activity of Ionic Liquids in Toluene Chlorination

| Ionic Liquid Catalyst | Toluene Conversion | o-Chlorotoluene Selectivity | p-Chlorotoluene Selectivity | Benzyl Chloride Selectivity | Reference |

| [BMIM]Cl-2ZnCl₂ | 99.7% | 65.4% | 26.0% | 0.4% | researchgate.net |

| [BMIM]Cl–2FeCl₃ | High Activity | Favors Dichlorotoluenes | Favors Dichlorotoluenes | - | researchgate.net |

| [BMIM]Cl–2AlCl₃ | High Activity | Favors Dichlorotoluenes | Favors Dichlorotoluenes | - | researchgate.net |

Note: Data reflects general activities and selectivities as described in the source. [BMIM] = 1-butyl-3-methylimidazolium.

The use of ionic liquids as catalysts demonstrates a sophisticated strategy for controlling the outcome of chlorination reactions, potentially leading to more efficient and selective syntheses of this compound and its precursors. researchgate.net The ability to recycle the ionic liquid catalyst also aligns with the principles of green chemistry. researchgate.net

Diversity-Oriented Synthesis Approaches for this compound Derivatives

Diversity-oriented synthesis (DOS) is a strategy that enables the efficient generation of structurally diverse small molecules from simple starting materials. cam.ac.ukmdpi.com This approach is particularly valuable in chemical biology and drug discovery for creating libraries of compounds with varied molecular frameworks and functionalities. mdpi.com this compound derivatives serve as versatile precursors in DOS due to the reactivity of the dichloromethyl group, which can be transformed into various other functional groups.

A notable example involves the use of nitro(dichloromethyl)benzene derivatives in the synthesis of 2,3-diaryl N-tosylaziridines. nih.govdntb.gov.ua Aziridines are important structural motifs found in numerous biologically active natural products. nih.gov In this approach, ortho- or para-nitro(dichloromethyl)benzene is reacted with various N-tosylimines in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE). TDAE is an organic reducing agent that facilitates the generation of a carbanion from the dichloromethyl group under mild conditions. nih.gov

The reaction of 1-(dichloromethyl)-4-nitrobenzene (B8810743) with a range of aromatic N-tosylimines proceeds at low temperatures to yield the corresponding aziridines as a mixture of cis/trans isomers in good yields (70-81%). nih.gov Interestingly, when ortho-nitro derivatives are used, only the trans-aziridines are formed. dntb.gov.ua This strategy demonstrates how a single this compound precursor can be combined with a diverse set of reactants (N-tosylimines) to rapidly generate a library of complex heterocyclic compounds, fulfilling the core principles of diversity-oriented synthesis. mdpi.comnih.gov

Table 1: Diversity-Oriented Synthesis of Aziridines from Nitro(dichloromethyl)benzene

| This compound Precursor | Reactant | Key Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 1-(Dichloromethyl)-4-nitrobenzene | Aromatic N-tosylimines | TDAE | Mixture of cis/trans-aziridines | 70-81% | nih.gov |

| ortho-Nitro(dichloromethyl)benzene | Aromatic N-tosylimines | TDAE | trans-aziridines only | Not specified | dntb.gov.ua |

Synthesis of Poly-Dichloromethylated Benzene Derivatives

The synthesis of benzene rings bearing multiple dichloromethyl groups presents unique challenges due to the potential for complex product mixtures and the need for controlled reaction conditions. Methodologies have been developed for the synthesis of bis-, tris-, and other polychlorinated this compound structures, which are valuable intermediates in materials science and organic synthesis.

Synthetic Routes to Bis(dichloromethyl)benzene Isomers

The three isomers of bis(dichloromethyl)benzene—ortho (1,2-), meta (1,3-), and para (1,4-)—are typically synthesized via the chlorination of the corresponding xylene isomers. The choice of reaction conditions, including catalyst and solvent, is crucial for achieving high yield and purity.

1,2-Bis(dichloromethyl)benzene: This ortho-isomer can be synthesized through the chlorination of o-xylene. chemicalbook.com It is a colorless, oily liquid used as a chemical intermediate for producing dyes, pigments, and pharmaceuticals. lookchem.com

1,3-Bis(dichloromethyl)benzene: The meta-isomer is commonly prepared by the direct chlorination of m-xylene. chemicalbook.comsmolecule.com The reaction can be performed using chlorine gas under irradiation in a solvent like tetrafluorohexane, with ionic liquids also being used as catalysts to improve selectivity. chemicalbook.comsmolecule.com It serves as a versatile building block for pharmaceuticals and cross-linked polymers. smolecule.comsolubilityofthings.com

1,4-Bis(dichloromethyl)benzene (B1346832): Industrial production of the para-isomer often involves the chlorination of p-xylene (B151628) with chlorine gas. smolecule.com Recent advancements include solvent-free methods and the use of ionic liquid catalysts under LED light irradiation, which offer high conversion rates and product purity. smolecule.comgoogle.com This symmetrical compound is a key intermediate for high-performance polymers and other specialty chemicals. smolecule.comsolubilityofthings.com

Table 2: Comparison of Synthetic Routes to Bis(dichloromethyl)benzene Isomers

| Isomer | Common Precursor | Synthetic Method | Key Conditions/Catalysts | Reference |

|---|---|---|---|---|

| 1,2-Bis(dichloromethyl)benzene | o-Xylene | Chlorination | Not specified | chemicalbook.com |

| 1,3-Bis(dichloromethyl)benzene | m-Xylene | Direct Chlorination | Chlorine gas, irradiation, tetrafluorohexane, ionic liquid catalyst | chemicalbook.comsmolecule.com |

| 1,4-Bis(dichloromethyl)benzene | p-Xylene | Direct Chlorination | Chlorine gas, solvent-free, ionic liquid catalyst, LED irradiation | smolecule.comgoogle.com |

Methodologies for Tris(dichloromethyl)benzene Derivatives

The introduction of three dichloromethyl groups onto a benzene ring requires more specialized synthetic strategies. A key example is the synthesis of 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, an important precursor for polyfunctional aromatic compounds. znaturforsch.com

This synthesis is achieved in two steps starting from 1,3,5-tribromobenzene. znaturforsch.comresearchgate.net The process involves a reaction that installs the three dichloromethyl groups onto the tribrominated ring. The resulting intermediate, 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, is a crystalline solid. znaturforsch.com Structural studies have shown that this molecule exhibits hindered rotation of the exocyclic C-C bonds due to short intramolecular distances between the bromine and chlorine atoms. znaturforsch.comresearchgate.net

Synthesis of other Polychlorinated this compound Structures

The synthesis of benzene derivatives containing both dichloromethyl groups and chloro-substituents on the aromatic ring has been achieved through various chlorination strategies. These compounds are often key intermediates for dyes, herbicides, and star-shaped conjugated oligomers. acs.orguni-mainz.de

1,4-Bis(dichloromethyl)-2,5-dichlorobenzene: A novel and controllable technique for the ton-scale production of this compound has been developed. acs.org The method involves the chlorination of 1,4-dichloro-2,5-dimethylbenzene. By slowly adding AIBN (azobisisobutyronitrile) as a free-radical initiator under mild conditions, the reaction selectivity is well-controlled, affording the desired product in a 73% yield. acs.orgresearchgate.net

1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene: This highly chlorinated compound is synthesized from 1,3,5-trichlorobenzene. uni-mainz.deiucr.org The reaction is carried out in a steel bomb using chloroform as a solvent and aluminum chloride as a catalyst. The product is isolated by column chromatography as colorless crystals. uni-mainz.deiucr.org The molecular structure of this compound is disordered in the solid state, with two conformations of nearly C3h symmetry coexisting. iucr.orgiucr.org

Table 3: Synthesis of Polychlorinated this compound Structures

| Compound | Precursor | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,4-Bis(dichloromethyl)-2,5-dichlorobenzene | 1,4-Dichloro-2,5-dimethylbenzene | AIBN (slow addition), mild conditions | 73% | acs.orgresearchgate.net |

| 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene | 1,3,5-Trichlorobenzene | AlCl₃, Chloroform, steel bomb | 31.6% | uni-mainz.deiucr.org |

| Compound Name |

|---|

| 1,2-Bis(dichloromethyl)benzene |

| 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene |

| 1,3,5-Tris(chloromethyl)-2-methylbenzene |

| 1,3-Bis(dichloromethyl)benzene |

| 1,3,5-Tribromo-2,4,6-tris(dichloromethyl)benzene |

| 1,4-Bis(dichloromethyl)-2,5-dichlorobenzene |

| 1,4-Bis(dichloromethyl)benzene |

| 1-(Dichloromethyl)-4-nitrobenzene |

| 2,3-Diaryl N-tosylaziridines |

| 2,6-Dichlorobenzal chloride |

| 1-chloro-2-(dichloromethyl)benzene |

| Aziridines |

| Nitro(dichloromethyl)benzene |

| o-Xylene |

| m-Xylene |

| p-Xylene |

| 1,3,5-Tribromobenzene |

| 1,4-Dichloro-2,5-dimethylbenzene |

| 1,3,5-Trichlorobenzene |

| Chloroform |

| Aluminum chloride |

| Azobisisobutyronitrile (AIBN) |

| Tetrakis(dimethylamino)ethylene (TDAE) |

Reaction Mechanisms and Reactivity Studies of Dichloromethylbenzene

Nucleophilic Substitution Pathways Involving the Dichloromethyl Group

The presence of two chlorine atoms on the benzylic carbon makes the dichloromethyl group a key site for nucleophilic substitution reactions. These transformations are fundamental to the synthetic utility of dichloromethylbenzene, providing access to a variety of functional groups.

The reaction of this compound with oxygen-containing nucleophiles, particularly water, is one of its most significant industrial applications, primarily for the production of benzaldehyde (B42025). chemistry4students.com This transformation is a hydrolysis reaction where the two chlorine atoms are replaced by hydroxyl groups.

The hydrolysis can be carried out under either acidic or alkaline conditions. egyankosh.ac.in The reaction proceeds via the formation of an unstable geminal diol (a dihydroxy-substituted carbon), which rapidly loses a molecule of water to form the more stable carbonyl group of benzaldehyde.

Reaction Pathway: C₆H₅CHCl₂ + 2H₂O → [C₆H₅CH(OH)₂] + 2HCl [C₆H₅CH(OH)₂] → C₆H₅CHO + H₂O

In laboratory and industrial preparations, this hydrolysis is often facilitated by heating in the presence of an acid catalyst, such as sulfuric acid, or in an alkaline medium with aqueous sodium carbonate. prepchem.com For instance, stirring this compound with concentrated sulfuric acid, followed by pouring the mixture onto ice, is a documented method for producing 2-chlorobenzaldehyde (B119727) from 1-chloro-2-(dichloromethyl)benzene (B1361784). prepchem.com The reaction kinetics can be influenced by factors such as acid concentration and temperature. Studies on related hydrolysis reactions, such as those of aromatic sulphonyl chlorides, show that the mechanism can be complex, but they generally proceed via an S_N2-like pathway. jcsp.org.pkrsc.orgresearchgate.net

Reactions with alcohols (ROH) as nucleophiles can also occur, leading to the formation of acetals after the initial substitution, though this is less common than hydrolysis. smolecule.comwizeprep.com

| Nucleophile | Reagents/Conditions | Major Product | Reference |

| Water (H₂O) | Aqueous acid (e.g., H₂SO₄), heat | Benzaldehyde | egyankosh.ac.inprepchem.com |

| Water (H₂O) | Aqueous alkali (e.g., Na₂CO₃) | Benzaldehyde | egyankosh.ac.in |

This compound also reacts with nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary amines, to yield various nitrogen-containing compounds. chemguide.co.uklibretexts.org These reactions follow a nucleophilic substitution mechanism where the nitrogen atom, with its lone pair of electrons, acts as the nucleophile, displacing the chloride ions. chemguide.co.uk

Reaction with a primary amine (R-NH₂), for instance, can lead to the formation of an imine after initial substitution and subsequent elimination. The reaction with ammonia can be used to synthesize benzylamine (B48309) derivatives. For example, 1-chloro-2-(dichloromethyl)benzene can be converted to 2-chlorobenzylamine (B130927) through substitution. The reactivity of the dichloromethyl group allows for the formation of C-N bonds, which is a crucial step in the synthesis of many pharmaceuticals and agrochemicals. cymitquimica.com

In more complex systems, the dichloromethyl group has been utilized in reactions with N-tosylimines, promoted by tetrakis(dimethylamino)ethylene (B1198057) (TDAE), to synthesize aziridine (B145994) derivatives. researchgate.net

| Nucleophile | Product Type | Example Product from Substituted Precursor | Reference |

| Ammonia (NH₃) | Amine | 2-Chlorobenzylamine | |

| Primary Amines (RNH₂) | Imine | N-Substituted imines | libretexts.org |

| N-Tosylimines | Aziridine | 2,3-Diaryl N-tosylaziridines | researchgate.net |

Stereoelectronic effects are crucial in determining the reactivity of the dichloromethyl group toward nucleophiles. numberanalytics.com These effects arise from the specific spatial arrangement of orbitals and influence the reaction pathway and rate. imperial.ac.uk The two chlorine atoms are strongly electronegative, creating a significant partial positive charge on the benzylic carbon, making it highly electrophilic and susceptible to nucleophilic attack. chemguide.co.uk

However, the reactivity is not as straightforward as a simple S_N2 reaction at a primary alkyl halide. The presence of two chlorine atoms and the adjacent benzene (B151609) ring introduces unique stereoelectronic considerations. The transition state of the substitution is influenced by the ability of the surrounding groups to stabilize charge. The lowest unoccupied molecular orbital (LUMO) of the C-Cl bond is the target for the nucleophile's highest occupied molecular orbital (HOMO). The energy and shape of this LUMO are affected by interactions with adjacent orbitals. stackexchange.com

Studies of Reactions with Nitrogen-Containing Nucleophiles

Electrophilic Aromatic Substitution Dynamics of this compound

The dichloromethyl group significantly influences the reactivity of the attached benzene ring towards electrophilic attack. Its electronic properties determine both the rate of reaction (activation/deactivation) and the position of substitution (regioselectivity).

Substituents on a benzene ring are classified as either activating or deactivating based on their ability to donate or withdraw electron density from the ring. Electron-donating groups activate the ring, making it more nucleophilic and reactive towards electrophiles. Conversely, electron-withdrawing groups deactivate the ring, making it less reactive than benzene itself. vaia.comsavemyexams.com

The dichloromethyl group (-CHCl₂) is an electron-withdrawing group. This is due to the strong inductive effect (-I effect) of the two electronegative chlorine atoms, which pull electron density away from the benzene ring through the sigma bond framework. pressbooks.pubquora.com As a result, this compound is deactivated towards electrophilic aromatic substitution, meaning it reacts more slowly than benzene or toluene (B28343). vaia.com

The deactivating strength of the -CHCl₂ group can be placed in context with related substituents. Its deactivating effect is stronger than that of a chloromethyl group (-CH₂Cl) but weaker than that of a trichloromethyl group (-CCl₃). stackexchange.com The reactivity order is generally observed as: Toluene (-CH₃) > Chloromethylbenzene (-CH₂Cl) > this compound (-CHCl₂) > Trichloromethylbenzene (-CCl₃) quora.comstackexchange.com

| Substituent Group | Electronic Effect | Ring Reactivity | Reference |

| -CH₃ (Toluene) | Electron-donating (Inductive & Hyperconjugation) | Activating | savemyexams.comstackexchange.com |

| -CH₂Cl | Weakly electron-withdrawing | Deactivating | quora.com |

| -CHCl₂ | Electron-withdrawing (Inductive) | Deactivating | pressbooks.pubquora.com |

| -CCl₃ | Strongly electron-withdrawing (Inductive) | Strongly Deactivating | stackexchange.com |

The dichloromethyl group, as a deactivating substituent, primarily directs incoming electrophiles to the meta position on the aromatic ring. quora.com This directing effect can be explained by examining the stability of the carbocation intermediates (arenium ions or sigma complexes) formed during the reaction.

When an electrophile attacks at the ortho, para, or meta position, a positively charged intermediate is formed.

Ortho and Para Attack: For attack at the ortho or para positions, one of the resonance structures of the intermediate places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CHCl₂ group. This is a highly destabilized arrangement, as the electron-withdrawing group intensifies the positive charge.

Therefore, the transition state leading to the meta product is lower in energy, and the meta-substituted product is formed preferentially. organicchemistrytutor.com For example, the nitration of benzaldehyde, which contains a similarly deactivating group (-CHO), yields primarily the meta-nitrobenzaldehyde. While some sources may suggest ortho/para direction for chlorinated methyl groups, the strong inductive withdrawal of the dichloromethyl group favors meta substitution. stackexchange.com

Mechanistic Insights into Benzenonium Ion Intermediates

Electrophilic aromatic substitution (EAS) reactions are fundamental to the chemistry of benzene and its derivatives. A widely accepted general mechanism for these reactions involves a two-step process. msu.edulibretexts.orglibretexts.org In the initial, rate-determining step, an electrophile attacks the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as a benzenonium ion or arenium ion. msu.edulibretexts.orglibretexts.org This intermediate is not aromatic but is conjugated. libretexts.org In the subsequent fast step, a proton is eliminated from the benzenonium ion, restoring the aromaticity of the ring and yielding the substituted product. msu.edulibretexts.orglibretexts.org

The stability of the benzenonium ion is a key factor in determining the rate and regioselectivity of the reaction. The positive charge in the benzenonium ion is delocalized across the ortho and para positions relative to where the electrophile has added. msu.edu Consequently, substituents on the benzene ring that can stabilize this positive charge will direct incoming electrophiles to the ortho and para positions. While the benzenonium ion is a carbocation, it is stabilized by resonance and therefore not typically prone to rearrangement, unlike other carbocation intermediates in reactions like SN1 and E1. msu.edulibretexts.org The strong energetic driving force to reform the aromatic ring favors proton loss over other potential reaction pathways of the carbocation. msu.edulibretexts.org

Recent research has provided more nuanced insights into the classic SEAr mechanism. Some studies suggest that for certain reactions, such as the chlorination of anisole (B1667542) in nonpolar solvents without a Lewis acid catalyst, the reaction may proceed through a concerted single transition state without the formation of a distinct benzenonium ion intermediate. nih.gov However, in many standard electrophilic substitution reactions, the benzenonium ion remains a central and well-established intermediate. msu.edulibretexts.orglibretexts.org

Oxidation and Reduction Transformations of this compound

The dichloromethyl group of this compound can be oxidized to a carboxylic acid group. While the benzene ring itself is generally resistant to strong oxidizing agents like potassium permanganate (B83412) (KMnO4), the presence of an alkyl side chain dramatically alters the molecule's reactivity towards oxidation. libretexts.orglibretexts.org The side chain, in this case, the dichloromethyl group, is oxidized to a carboxyl group (–COOH). libretexts.orglibretexts.org

The mechanism for the side-chain oxidation of alkylbenzenes is complex but is understood to proceed through the formation of benzylic radical intermediates. libretexts.orglibretexts.orgyoutube.com The reaction is initiated by the abstraction of a hydrogen atom from the benzylic position (the carbon atom attached to the aromatic ring). libretexts.orglibretexts.org This is a critical step, and the reaction only proceeds if there is at least one hydrogen atom at this position. youtube.commasterorganicchemistry.com The resulting benzylic radical is particularly stable due to the delocalization of the unpaired electron into the π-system of the aromatic ring. youtube.com This initial radical formation is followed by multiple oxidative steps to yield the corresponding benzoic acid. youtube.com

Common oxidizing agents for this transformation include potassium permanganate and chromic acid. youtube.com When using potassium permanganate, the reaction is often followed by an acidic workup to protonate the carboxylate salt that is initially formed. youtube.com

Table 1: Oxidation of this compound to Dichlorobenzoic Acid

| Reactant | Oxidizing Agent | Product |

| This compound | Potassium Permanganate (KMnO4) | Dichlorobenzoic Acid |

| This compound | Chromic Acid (H2CrO4) | Dichlorobenzoic Acid |

This table is for illustrative purposes and assumes the appropriate isomeric form of this compound to yield a corresponding dichlorobenzoic acid.

Reductive dechlorination is a process where chlorine atoms on a molecule are replaced by hydrogen atoms. tpsgc-pwgsc.gc.ca This transformation can be achieved through various chemical and biological methods. In the context of chlorinated aromatic compounds, this process is significant for both synthetic applications and environmental remediation. dtic.mil

Microbially mediated reductive dechlorination is a notable pathway where anaerobic microorganisms use chlorinated compounds as electron acceptors in their metabolic processes, a process also known as dehalorespiration. tpsgc-pwgsc.gc.cafrtr.govtaylorandfrancis.com This biological process involves the sequential removal of chlorine atoms. taylorandfrancis.com The mechanism often involves the generation of hydrogen, which acts as the electron donor, through the fermentation of an organic substrate. tpsgc-pwgsc.gc.ca

Another mechanism is cometabolic reductive dechlorination, where the degradation of the chlorinated compound is facilitated by an enzyme or cofactor that is produced during the metabolism of another substrate. tpsgc-pwgsc.gc.ca In this case, the dechlorination is incidental and does not directly benefit the microorganism. tpsgc-pwgsc.gc.ca

Abiotic reductive dechlorination can also occur, where the degradation is a chemical reaction not directly mediated by microbes. frtr.gov For instance, reactive compounds like metal sulfides, which can be produced by microbial activity, can chemically reduce chlorinated solvents. frtr.gov

Exploration of Oxidative Pathways to Carboxylic Acid Derivatives

Radical Reactions and Their Synthetic Utility in this compound Chemistry

Radical reactions, particularly those involving the side chain of alkylbenzenes, are of significant synthetic importance. The formation of this compound itself can be achieved through the free-radical chlorination of methylbenzene (toluene). chemguide.co.ukdocbrown.info This reaction is typically initiated by ultraviolet (UV) light, which causes the homolytic cleavage of chlorine molecules (Cl2) into highly reactive chlorine radicals (Cl•). chemguide.co.uklumenlearning.comlibretexts.org

These chlorine radicals can then abstract a hydrogen atom from the methyl group of toluene, forming a stable benzylic radical and hydrogen chloride (HCl). libretexts.orgchemguide.co.uk This benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. libretexts.org The benzylic radical then reacts with another molecule of Cl2 to form (chloromethyl)benzene and a new chlorine radical, which continues the chain reaction. chemguide.co.uk Further substitution can occur as chlorine radicals react with (chloromethyl)benzene to form a (chloromethyl)phenyl radical, which then reacts with Cl2 to yield this compound. chemguide.co.uk

Table 2: Key Radical Intermediates in the Chlorination of Toluene

| Precursor | Radical Intermediate | Product of Subsequent Reaction |

| Toluene (Methylbenzene) | Benzyl (B1604629) Radical | (Chloromethyl)benzene |

| (Chloromethyl)benzene | (Chloromethyl)phenyl Radical | (Dichloromethyl)benzene |

Radical reactions proceed via a chain reaction mechanism, which consists of three distinct phases: initiation, propagation, and termination. lumenlearning.comlibretexts.orgsavemyexams.comnumberanalytics.com

Initiation: This is the initial step where reactive radical species are generated, often through the input of energy such as heat or UV light. lumenlearning.comlibretexts.org In the case of the chlorination of toluene, this is the homolytic cleavage of Cl2 into two chlorine radicals. docbrown.infolumenlearning.com